molecular formula C25H34N4O2S B2681521 N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 477299-66-4

N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

Cat. No.: B2681521
CAS No.: 477299-66-4
M. Wt: 454.63
InChI Key: GJBSRBDSFGEFDL-UHFFFAOYSA-N
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Description

The compound “N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide” is a chemical compound that contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This compound is part of the larger family of triazoles, which are known for their versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives, like the compound , is a topic of ongoing research . Triazoles can be synthesized using a variety of methods, and their synthesis often involves the use of carbocation or radical intermediates .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which is a five-membered ring containing two carbon atoms and three nitrogen atoms . It also contains an adamantane structure, which is a type of diamondoid .

Scientific Research Applications

Antibacterial and Anti-inflammatory Applications

The synthesis of S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, including compounds related to the structure of interest, has been explored for their potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, and for their anti-inflammatory activity in animal models (Al-Abdullah et al., 2014). These findings highlight the compound's potential in developing new antibacterial and anti-inflammatory agents.

Antiviral and Anticancer Properties

Research has been conducted on the synthesis of new adamantane derivatives, including pyrazoles and 1,2,4-triazoles, demonstrating significant antiviral activity against smallpox vaccine virus (Moiseev et al., 2012). This underscores the compound's potential in antiviral drug development. Additionally, studies on N,N:N',N':N'',N''-tri-1,2-ethanediylphosphorothioic triamide (TEPA) analogues, including modifications with adamantane, have revealed therapeutic indexes significantly higher than those of traditional anticancer agents, suggesting potential in cancer treatment (Sosnovsky et al., 1986).

Material Science and Polymer Development

Adamantane and its derivatives have been utilized in the synthesis of new polyamides and polyamide-imides containing adamantyl moieties, which have shown medium to high inherent viscosities, good solubility in polar solvents, and high thermal stability (Chern et al., 1998; Liaw et al., 2001). These materials are promising for various applications due to their mechanical properties and thermal resistance.

Coordination Polymers and Catalysis

The compound has been explored as a ligand for the synthesis of coordination polymers, exhibiting potential as a catalyst in various oxidation reactions (Lysenko et al., 2019). This application demonstrates the versatility of adamantane derivatives in catalysis and materials chemistry, potentially leading to reaction-induced self-separating catalysts.

Properties

IUPAC Name

N-[[5-butylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O2S/c1-3-4-9-32-24-28-27-22(29(24)20-5-7-21(31-2)8-6-20)16-26-23(30)25-13-17-10-18(14-25)12-19(11-17)15-25/h5-8,17-19H,3-4,9-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJBSRBDSFGEFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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